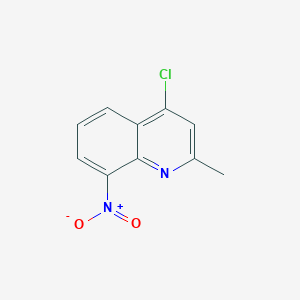

4-Chloro-2-methyl-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-8(11)7-3-2-4-9(13(14)15)10(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQVEHIJBHZXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56983-07-4 | |

| Record name | 4-chloro-2-methyl-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Chloro-2-methyl-8-nitroquinoline. Due to the limited availability of a direct, published synthetic protocol, this document outlines a plausible multi-step synthetic pathway based on established chemical principles and analogous reactions found in the scientific literature. The guide also compiles available and predicted physicochemical and spectroscopic data to aid in the identification and characterization of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its identification, handling, and application in further research.

| Property | Value | Source |

| CAS Number | 56983-07-4 | |

| Molecular Formula | C₁₀H₇ClN₂O₂ | |

| Molecular Weight | 222.63 g/mol | [1] |

| Predicted XlogP | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway. These are based on well-established procedures for similar chemical transformations.

Step 1: Synthesis of 2-Methyl-8-nitroquinolin-4-ol (Intermediate A)

This step utilizes the Combes quinoline synthesis, a reliable method for constructing the quinoline ring system.

Reaction:

2-Nitroaniline reacts with ethyl acetoacetate in the presence of a strong acid catalyst, typically sulfuric acid, to yield 2-methyl-8-nitroquinolin-4-ol.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-nitroaniline (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) while cooling in an ice bath.

-

To this stirred solution, slowly add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, gradually heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it to obtain crude 2-methyl-8-nitroquinolin-4-ol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound (Target Compound)

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a standard chlorinating agent.

Reaction:

2-Methyl-8-nitroquinolin-4-ol is treated with phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Procedure:

-

In a fume hood, place the dried 2-methyl-8-nitroquinolin-4-ol (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash it with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash the product with water again and dry it thoroughly.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data, based on the analysis of structurally similar compounds.

| Characterization Technique | Expected Data |

| Melting Point | Not available in the literature. Expected to be a solid at room temperature. |

| ¹H NMR | Aromatic protons (H-3, H-5, H-6, H-7) are expected to appear as multiplets or doublets in the δ 7.0-8.5 ppm region. The methyl protons (at C-2) should appear as a singlet around δ 2.5-2.8 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The methyl carbon should appear around δ 20-25 ppm. The carbon bearing the chloro group (C-4) and the nitro group (C-8) will be significantly shifted. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching (quinoline ring) around 1600-1620 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A C-Cl stretching vibration should be observed in the 700-800 cm⁻¹ region. |

| Mass Spectrometry (MS) | The predicted mass spectrum shows a molecular ion peak [M]⁺ at m/z 222 and an [M+H]⁺ peak at m/z 223. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical transformations of functional groups on an aromatic scaffold. The following diagram illustrates the key relationships between the reactants, intermediates, and the final product.

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocols are based on robust and well-documented organic chemistry reactions. The provided characterization data, a combination of known properties and predictions based on analogous structures, will serve as a valuable reference for researchers working with this compound. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood. Further experimental validation is required to confirm the specific reaction conditions, yields, and spectroscopic data for this particular molecule.

References

4-Chloro-2-methyl-8-nitroquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-8-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of data for this specific compound, this guide draws upon information from closely related analogs to provide insights into its chemical properties, potential synthetic routes, and expected biological activities. The document summarizes key physicochemical data, outlines plausible experimental protocols for its synthesis, and discusses the potential biological relevance, particularly in the context of anticancer research.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound. Its core structure is a quinoline ring, which is a fusion of a benzene ring and a pyridine ring. This core is further functionalized with a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 8-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56983-07-4 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | |

| Appearance | (Predicted) Pale yellow to yellow solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and DMF | N/A |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the Skraup synthesis or a related cyclization reaction to form the quinoline core, followed by chlorination and nitration. The order of these functionalization steps would be critical to achieving the desired substitution pattern.

References

Crystal Structure Analysis of 4-Chloro-2-methyl-8-nitroquinoline: A Comprehensive Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The specific crystal structure of 4-Chloro-2-methyl-8-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science, has not been publicly reported in available crystallographic databases. Despite extensive searches of chemical and crystallographic literature, no detailed experimental determination of its single-crystal X-ray structure, including atomic coordinates, bond lengths, bond angles, and crystal packing information, is currently available.

This technical guide, therefore, outlines the established methodologies and theoretical considerations that would be employed in the complete crystal structure analysis of this compound, from synthesis to data interpretation. It serves as a blueprint for researchers undertaking the crystallographic characterization of this and related novel quinoline derivatives.

Synthesis and Crystallization

The initial and most critical step is the synthesis of high-purity this compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be extrapolated from known quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, followed by chlorination and nitration steps. The general workflow for such a synthesis is depicted below.

Figure 1. A generalized synthetic workflow for this compound.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging aspect. A systematic approach to crystallization would be employed, exploring various solvents and techniques.

Table 1: Crystallization Methodologies

| Method | Description | Solvents to be Screened |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to gradual saturation and crystal growth. | Dichloromethane, Chloroform, Acetone, Ethyl acetate, Methanol, Ethanol, Acetonitrile |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial within a larger sealed container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Inner Vial Solvents: Dichloromethane, Chloroform. Outer Vial Anti-solvents: Hexane, Pentane, Diethyl ether. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation. | Toluene, Xylene, Dimethylformamide (DMF) |

X-ray Crystallographic Analysis

Once suitable single crystals are obtained, the core of the analysis involves single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms.

Experimental Workflow

The standard workflow for single-crystal X-ray diffraction is a well-established process, outlined in the diagram below.

Figure 2. Standard experimental workflow for single-crystal X-ray diffraction.

Hypothetical Crystallographic Data

Upon successful analysis, the crystallographic data would be presented in a standardized format. The following table represents a hypothetical summary of such data for this compound, based on typical values for similar organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇ClN₂O₂ |

| Formula Weight | 222.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 12.1... |

| c (Å) | 9.3... |

| α (°) | 90 |

| β (°) | 105.2... |

| γ (°) | 90 |

| Volume (ų) | 950... |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55... |

| Absorption Coefficient (mm⁻¹) | 0.35... |

| F(000) | 456 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | ~5000 |

| Independent reflections | ~2000 |

| R_int | ~0.04 |

| Goodness-of-fit on F² | ~1.05 |

| Final R indices [I>2sigma(I)] | R₁ = ~0.05, wR₂ = ~0.12 |

| R indices (all data) | R₁ = ~0.07, wR₂ = ~0.14 |

Structural Interpretation and Significance

The determined crystal structure would provide invaluable insights into the molecular geometry, intermolecular interactions, and potential solid-state properties of this compound. Analysis would focus on:

-

Molecular Conformation: The planarity of the quinoline ring system and the torsion angles of the nitro and methyl groups.

-

Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds (C-Cl...X), and π-π stacking interactions, which govern the crystal packing and influence physical properties like melting point and solubility.

-

Relationship to Biological Activity: For drug development professionals, understanding the three-dimensional structure is crucial for computational modeling of receptor-ligand interactions and for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of the necessary synthetic, experimental, and analytical procedures. The elucidation of this structure would be a valuable contribution to the fields of organic chemistry, materials science, and medicinal chemistry, enabling a deeper understanding of its chemical behavior and paving the way for its potential applications. Researchers are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill this gap in the scientific literature.

Navigating the Solubility Landscape of 4-Chloro-2-methyl-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document outlines the theoretical principles governing its solubility, presents a compilation of qualitative solubility information for structurally related compounds, and details robust experimental protocols for the precise determination of its solubility in various organic solvents. Furthermore, this guide offers a framework for data presentation and visualization to aid in research and development efforts.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and functional materials. The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, including synthetic reaction conditions, formulation development, and biological assays. Understanding and predicting its solubility behavior is therefore of paramount importance for researchers in the field.

The molecular structure of this compound, featuring a chlorinated and nitrated aromatic system, suggests a degree of polarity. However, the presence of the heterocyclic aromatic core and the methyl group also imparts lipophilic character. This duality in its structure makes its solubility highly dependent on the nature of the solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in a range of organic solvents can be qualitatively predicted.[1] The nitro group and the nitrogen atom in the quinoline ring introduce polar characteristics, while the chlorinated benzene ring and the methyl group contribute to its nonpolar nature.

-

High Solubility is Expected in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can engage in dipole-dipole interactions.[2] Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be effective due to their ability to dissolve moderately polar compounds.[3]

-

Moderate Solubility is Expected in: Alcohols such as ethanol and methanol. While these are polar protic solvents, the nonpolar regions of the molecule may limit its complete miscibility.[2]

-

Low Solubility is Expected in: Nonpolar solvents like hexane and toluene, as the polar functional groups of the solute will have unfavorable interactions with these solvents.[4]

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | 58.08 | 25 | 5.2 | 0.895 |

| Acetonitrile | 41.05 | 25 | 3.8 | 0.926 |

| Dichloromethane | 84.93 | 25 | 8.5 | 1.001 |

| Dimethylformamide | 73.09 | 25 | 12.1 | 1.655 |

| Dimethyl Sulfoxide | 78.13 | 25 | 15.4 | 1.971 |

| Ethanol | 46.07 | 25 | 2.1 | 0.456 |

| Ethyl Acetate | 88.11 | 25 | 4.5 | 0.511 |

| Hexane | 86.18 | 25 | 0.1 | 0.012 |

| Methanol | 32.04 | 25 | 1.5 | 0.468 |

| Toluene | 92.14 | 25 | 0.9 | 0.098 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols are recommended for obtaining reliable quantitative data for this compound.

Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Methodology:

-

Preparation: An excess amount of crystalline this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Data Reporting: The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These methods often rely on miniaturized versions of the shake-flask principle and use robotic systems for liquid handling and analysis.

Visualizing Experimental and Logical Workflows

Synthesis and Purification Workflow

The general synthetic route to substituted quinolines can be visualized to understand the context in which solubility becomes a critical parameter for purification and handling.

Caption: General workflow for the synthesis and purification of this compound.

Solubility Determination Workflow

The logical steps involved in the experimental determination of solubility are outlined in the following diagram.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains elusive, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the principles of solubility, utilizing the provided experimental protocols, and adopting a structured approach to data presentation and visualization, the scientific community can systematically investigate and leverage the solubility characteristics of this and other novel chemical entities. The successful application of these methodologies will undoubtedly accelerate research and development in fields where such compounds hold promise.

References

The Unfolding Therapeutic Potential of 4-Chloro-2-methyl-8-nitroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic substitution on this core structure can dramatically modulate its biological activity. This technical guide delves into the burgeoning field of 4-chloro-2-methyl-8-nitroquinoline derivatives, exploring their potential as potent anticancer and antimicrobial agents. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant promise as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers. Its deregulation leads to uncontrolled cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[1][2][3][4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4E [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quinoline [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates ", fontsize=10, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [color="#4285F4"]; mTORC2 -> Akt [color="#4285F4"]; Akt -> mTORC1 [color="#34A853"]; Akt -> Apoptosis [label=" inhibits ", fontsize=10, fontcolor="#5F6368", color="#34A853", arrowhead=tee]; mTORC1 -> S6K [color="#EA4335"]; mTORC1 -> eIF4E [label=" inhibits ", fontsize=10, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; S6K -> CellGrowth [color="#4285F4"]; eIF4E -> CellGrowth [style=invis]; Quinoline -> PI3K [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; Quinoline -> mTORC1 [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; Quinoline -> mTORC2 [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Disruption of microtubule polymerization is a well-established and effective strategy in cancer chemotherapy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6][7][8]

// Nodes Tubulin [label="αβ-Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolymerization [label="Depolymerization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="G2/M Phase\nCell Cycle Arrest", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quinoline [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tubulin -> Polymerization [color="#34A853"]; Polymerization -> Microtubule [color="#34A853"]; Microtubule -> Depolymerization [color="#EA4335"]; Depolymerization -> Tubulin [color="#EA4335"]; Microtubule -> MitoticSpindle [color="#FBBC05"]; MitoticSpindle -> CellCycleArrest [label=" disruption leads to ", fontsize=10, fontcolor="#5F6368", color="#4285F4", style=dashed]; CellCycleArrest -> Apoptosis [color="#4285F4"]; Quinoline -> Polymerization [label=" inhibits ", fontsize=10, fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=dashed]; } Tubulin Polymerization Inhibition Mechanism.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [9] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [9] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [9] |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji (B-cell lymphoma) | 0.438 | [10] |

| Acridine/quinoline derivative 3b | HepG-2 (Liver) | 0.261 | [7] |

| 2-substituted-8HQ Cu(II) complex | Various cancer cells | < 1 | [11] |

| 5,7-dihalo-substituted-8-hydroxyquinolines | Various cancer cells | 0.0014 - 32.13 | [11] |

| 8-hydroxyquinoline-based compound 2 | MCF-7 (Breast) | 4.12 | [12] |

Antimicrobial Activity: A Renewed Approach to Combat Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinoline-based compounds have a long history as antimicrobial agents, and novel derivatives continue to be explored for their efficacy against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial action of quinoline derivatives is often multifaceted. They can interfere with essential cellular processes in microorganisms, including:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Metal Chelation: 8-hydroxyquinoline derivatives are known to chelate metal ions that are essential for microbial enzyme function, thereby disrupting their metabolism.

-

Membrane Disruption: Some derivatives can interact with and disrupt the integrity of the microbial cell membrane.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various quinoline derivatives has been determined by measuring their minimum inhibitory concentration (MIC).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | 0.001904 | [13] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC25922 | 0.0609 | [13] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans ATCC10231 | 0.001904 | [13] |

| 8-hydroxyquinoline derivative | Aeromonas hydrophila | 5.26 µM | [14] |

| Halogenated 8-hydroxyquinoline | Gram-positive bacteria | 5.57 - 89.09 µM | [14] |

| Clioquinol | Nannizzia gypsea, Microsporum canis, Trichophyton spp. | 0.5 - 2 | [15] |

| Clioquinol | Fusarium spp. | 0.5 - 2 | [15] |

| Quinoline derivative 8 | Vancomycin-resistant E. faecium | 4 | [16] |

| Quinoline derivatives 25 & 26 | Aspergillus fumigatus | 0.98 | [16] |

| Quinoline derivatives 25 & 26 | Candida albicans | 0.49 | [16] |

| Quinoline derivatives 37 & 38 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [16] |

Synthesis of this compound

The synthesis of the this compound core can be achieved through a multi-step synthetic route, often starting from a substituted aniline. A plausible synthetic pathway involves cyclization, nitration, and subsequent chlorination reactions.[17][18][19] Classical named reactions for quinoline synthesis such as the Skraup, Combes, Friedlander, and Knorr syntheses can also be adapted.[20]

// Nodes Aniline [label="Substituted Aniline\n(e.g., m-nitroaniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization\n(e.g., Skraup reaction)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline [label="2-methyl-8-nitroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorination [label="Chlorination\n(e.g., POCl3)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Aniline -> Cyclization [color="#4285F4"]; Cyclization -> Quinoline [color="#4285F4"]; Quinoline -> Chlorination [color="#34A853"]; Chlorination -> FinalProduct [color="#34A853"]; } General Synthetic Workflow.

A general three-step synthesis for a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and involves cyclization, nitration, and chlorination.[17][18] A similar strategy can be employed for the synthesis of this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer and antimicrobial agents. The derivatives have shown potent activity against various cancer cell lines, primarily through the inhibition of key signaling pathways like PI3K/Akt/mTOR and the disruption of microtubule dynamics. Furthermore, their broad-spectrum antimicrobial activity highlights their potential to address the growing challenge of drug resistance.

Future research should focus on the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship (SAR). In vivo studies are crucial to validate the efficacy and assess the safety profiles of the most promising compounds. Further mechanistic studies will also be essential to fully elucidate their modes of action and identify potential biomarkers for patient stratification. The continued exploration of these versatile compounds holds significant promise for the future of cancer and infectious disease therapy.

References

- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]

- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel acridine and quinoline derivatives as tubulin polymerization inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. download.atlantis-press.com [download.atlantis-press.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. iipseries.org [iipseries.org]

The Synthetic Versatility and Chemical Landscape of 4-Chloro-2-methyl-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-2-methyl-8-nitroquinoline scaffold is a key heterocyclic motif that holds significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing nitro group, the reactive chloro substituent, and the methyl group on the quinoline core, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this important scaffold, supported by experimental insights from closely related analogues.

Synthesis of the this compound Scaffold

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established quinoline synthesis methodologies. The most probable pathway involves a multi-step process encompassing cyclization, nitration, and chlorination.

A likely synthetic approach is a modification of the Combes quinoline synthesis. This would be followed by nitration and subsequent chlorination to yield the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-methyl-8-nitroquinolin-4-ol (a Combes-type reaction followed by nitration)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Cyclization: Slowly add polyphosphoric acid (PPA) or a similar dehydrating acid catalyst to the mixture with constant stirring. Heat the reaction mixture to 140-160°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a cold solution of sodium bicarbonate to neutralize any remaining acid. The solid is then washed again with water until the filtrate is neutral.

-

Purification: The crude 2-methylquinolin-4-ol is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Nitration: The purified 2-methylquinolin-4-ol is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically 0-10°C) to introduce the nitro group at the 8-position.

Step 2: Chlorination to this compound

-

Reaction Setup: In a well-ventilated fume hood, place the synthesized 2-methyl-8-nitroquinolin-4-ol (1 equivalent) in a round-bottom flask.

-

Chlorination: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The mixture is then gently refluxed for 2-4 hours.

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice. The mixture is neutralized with a suitable base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

-

Extraction and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Reactivity of the this compound Scaffold

The reactivity of the this compound scaffold is primarily dictated by the presence of the chloro group at the 4-position, which is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoline ring system, further enhanced by the nitro group at the 8-position, makes the C4 carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of the synthetic utility of this scaffold, allowing for the introduction of diverse functional groups.

Common Nucleophiles and Their Products:

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary & Secondary Amines (e.g., Aniline, Piperidine) | 4-Amino-2-methyl-8-nitroquinolines |

| Thiols | Thiophenol, Alkyl Thiols | 4-Thioether-2-methyl-8-nitroquinolines |

| Alkoxides | Sodium Methoxide, Sodium Ethoxide | 4-Alkoxy-2-methyl-8-nitroquinolines |

| Azide | Sodium Azide | 4-Azido-2-methyl-8-nitroquinoline |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in a round-bottom flask.

-

Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to 120°C. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification is generally achieved by recrystallization or column chromatography.

Caption: Reactivity of the scaffold towards nucleophilic substitution.

Stability of the this compound Scaffold

The stability of the this compound scaffold is a critical consideration for its storage, handling, and application. While specific degradation studies on this exact molecule are scarce, general principles of quinoline and nitroaromatic chemistry can provide valuable insights.

Factors Influencing Stability:

-

pH: The quinoline nitrogen is basic and can be protonated under acidic conditions, which can influence the electronic properties and potentially the stability of the molecule. In strongly acidic or basic media, hydrolysis of the chloro group may occur, although this is generally slow without heating.

-

Temperature: Like most organic compounds, prolonged exposure to high temperatures can lead to thermal decomposition. The presence of the nitro group may lower the decomposition temperature compared to the non-nitrated analogue.

-

Light: Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV light can lead to the formation of reactive intermediates and subsequent degradation products. It is therefore advisable to store the compound in amber vials or protected from light.

Potential Degradation Pathways

While specific degradation products have not been reported, potential degradation pathways could involve:

-

Hydrolysis: Replacement of the 4-chloro group with a hydroxyl group to form 2-methyl-8-nitroquinolin-4-ol, especially under forcing hydrolytic conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group under various reducing conditions (e.g., catalytic hydrogenation), which is often a desired synthetic transformation rather than an unwanted degradation.

-

Photochemical Reactions: Photodegradation of nitroaromatic compounds can be complex, potentially involving ring opening or polymerization.

Caption: Factors influencing the stability of the scaffold.

Biological Relevance and Potential Applications

The this compound scaffold is a key intermediate in the synthesis of compounds with potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

A related compound, a dual PI3K/mTOR inhibitor, contains a quinoline core, suggesting that derivatives of this compound could be explored as modulators of this critical cancer-related signaling pathway. The high reactivity of the 4-chloro position allows for the facile generation of libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Workflow for drug discovery utilizing the scaffold.

Conclusion

The this compound scaffold represents a versatile and reactive platform for the development of novel chemical entities. Its key feature is the activated 4-chloro position, which readily undergoes nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. While specific data on its stability is limited, standard precautions for handling nitroaromatic compounds, such as protection from light and high temperatures, are recommended. The established biological relevance of the quinoline core, particularly in oncology, underscores the potential of this scaffold as a starting point for the discovery of new therapeutic agents. Further research into the specific reaction kinetics, degradation pathways, and biological targets of derivatives of this scaffold is warranted to fully exploit its potential.

An In-Depth Technical Guide to the Historical Synthesis Methods for 4-Chloro-2-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthetic pathways to 4-chloro-2-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct one-pot synthesis in historical literature, this document outlines plausible multi-step routes based on classic named reactions in quinoline chemistry. The guide details two primary conceptual pathways: the construction of the 2-methyl-8-nitroquinoline core followed by functionalization at the 4-position, and the synthesis of a 2-methylquinoline followed by nitration and subsequent chlorination. Each proposed step is supported by detailed experimental protocols derived from analogous historical syntheses, with quantitative data summarized for comparative analysis. Visualizations of the synthetic workflows are provided using the DOT language to facilitate a clear understanding of the reaction sequences.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, and its derivatives have been extensively studied for their potential as therapeutic agents. Historically, the synthesis of specifically substituted quinolines has relied on a series of well-established named reactions, often requiring a strategic, multi-step approach to achieve the desired substitution pattern. This guide explores the likely historical methods for the synthesis of this compound by examining the foundational reactions from which it can be constructed.

The synthesis of this target molecule can be conceptually broken down into two main strategies:

-

Pathway A: Beginning with an ortho-substituted aniline to directly form the 8-nitroquinoline ring system, followed by modification at the 4-position.

-

Pathway B: Starting with the synthesis of 2-methylquinoline, followed by nitration to introduce the nitro group at the 8-position, and subsequent functionalization to introduce the chloro group at the 4-position.

This guide will delve into the historical context of these synthetic steps, providing detailed experimental protocols and quantitative data where available from the literature for analogous transformations.

Synthetic Pathways

Pathway A: Construction from an o-Nitroaniline Precursor

This pathway offers a more direct approach to establishing the 8-nitro substitution pattern by utilizing o-nitroaniline as a starting material.

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a classic method for synthesizing 2-methylquinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde, typically in the presence of an acid catalyst. In this case, the reaction of o-nitroaniline with crotonaldehyde would yield the desired 2-methyl-8-nitroquinoline.

Experimental Protocol (Adapted from analogous Doebner-von Miller reactions):

A mixture of o-nitroaniline (138 g, 1 mol) and arsenic acid (150 g) in concentrated sulfuric acid (300 g) is heated. Crotonaldehyde (105 g, 1.5 mol) is then added dropwise to the stirred mixture over a period of 2-3 hours, maintaining the temperature at 95-100°C. After the addition is complete, the mixture is heated for an additional 5-6 hours. The reaction mixture is then cooled and poured into a large volume of water. The aqueous solution is neutralized with a concentrated sodium hydroxide solution, and the precipitated product is collected by filtration. The crude product is then purified by steam distillation or recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Starting Material | o-Nitroaniline, Crotonaldehyde |

| Reagents/Catalysts | Sulfuric Acid, Arsenic Acid |

| Temperature | 95-100°C |

| Reaction Time | 7-9 hours |

| Reported Yield | ~50-60% (estimated for analogous reactions) |

To introduce a chlorine atom at the 4-position, a common historical approach is the conversion of a 4-hydroxyquinoline. The Conrad-Limpach and Knorr syntheses are foundational methods for preparing hydroxyquinolines.

-

Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. For the synthesis of 2-methyl-8-nitroquinolin-4-ol, o-nitroaniline would be reacted with ethyl acetoacetate. The reaction is typically carried out in two stages: an initial condensation at a lower temperature, followed by a high-temperature cyclization.

-

Knorr Synthesis: This synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. While typically used for 2-hydroxyquinolines, modifications can lead to 4-hydroxyquinolines.

Experimental Protocol (Conrad-Limpach Synthesis):

o-Nitroaniline (138 g, 1 mol) and ethyl acetoacetate (130 g, 1 mol) are mixed and heated at 140-150°C for 1-2 hours. The resulting intermediate, ethyl β-(o-nitroanilino)crotonate, is then added to a high-boiling point solvent such as Dowtherm A or mineral oil and heated to 250-260°C for 30 minutes. The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a hydrocarbon solvent and then recrystallized from a suitable solvent like glacial acetic acid to yield 2-methyl-8-nitroquinolin-4-ol.

| Parameter | Value |

| Starting Material | o-Nitroaniline, Ethyl Acetoacetate |

| Solvent (Cyclization) | Dowtherm A or Mineral Oil |

| Temperature | 140-150°C (condensation), 250-260°C (cyclization) |

| Reaction Time | ~2-3 hours |

| Reported Yield | ~60-70% (estimated for analogous reactions) |

The conversion of the 4-hydroxy group to a chloro group is a standard transformation, historically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reaction.

Experimental Protocol:

2-Methyl-8-nitroquinolin-4-ol (21.8 g, 0.1 mol) is added to phosphorus oxychloride (92 g, 0.6 mol). The mixture is heated under reflux for 2-3 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice. The resulting mixture is neutralized with a sodium carbonate solution, and the precipitated solid is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from ethanol.

| Parameter | Value |

| Starting Material | 2-Methyl-8-nitroquinolin-4-ol |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Reported Yield | >90% (for similar chlorinations of hydroxyquinolines) |

Pathway B: Synthesis via Nitration of 2-Methylquinoline

This pathway involves the initial synthesis of the less substituted 2-methylquinoline, followed by sequential functionalization.

The Doebner-von Miller reaction is also the primary historical method for the synthesis of 2-methylquinoline, in this case starting from aniline and crotonaldehyde.

Experimental Protocol:

Aniline (93 g, 1 mol) is dissolved in a mixture of concentrated hydrochloric acid (240 mL) and water (300 mL). Ferrous sulfate heptahydrate (10 g) is added as a moderator. The mixture is heated to 100°C, and a mixture of nitrobenzene (25 g, 0.2 mol) and crotonaldehyde (105 g, 1.5 mol) is added slowly over 2 hours. The reaction is refluxed for an additional 6 hours. The mixture is then made strongly alkaline with sodium hydroxide solution, and the 2-methylquinoline is isolated by steam distillation. The product is then purified by distillation.

| Parameter | Value |

| Starting Material | Aniline, Crotonaldehyde |

| Reagents/Catalysts | Hydrochloric Acid, Ferrous Sulfate, Nitrobenzene |

| Temperature | Reflux |

| Reaction Time | ~8 hours |

| Reported Yield | ~70% |

The nitration of 2-methylquinoline with mixed acid (a mixture of nitric and sulfuric acids) typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline. The separation of these isomers is a known historical challenge.

Experimental Protocol:

2-Methylquinoline (143 g, 1 mol) is dissolved in concentrated sulfuric acid (300 mL). The solution is cooled to 0°C, and a mixture of fuming nitric acid (63 g, 1 mol) and concentrated sulfuric acid (100 mL) is added dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for another hour at room temperature and then poured onto ice. The solution is neutralized with aqueous ammonia, and the precipitated mixture of nitro isomers is collected by filtration.

| Parameter | Value |

| Starting Material | 2-Methylquinoline |

| Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Temperature | 0-10°C |

| Reaction Time | ~2 hours |

| Isomer Ratio | Variable, often close to 1:1 (5-nitro:8-nitro) |

The separation of the 5- and 8-nitro isomers has been historically accomplished by methods such as fractional crystallization of their salts (e.g., sulfates or hydrochlorides) or by chromatography, which was less common in earlier periods.

Experimental Protocol (Fractional Crystallization):

The mixture of nitro isomers is dissolved in a minimal amount of hot dilute sulfuric acid. Upon cooling, the less soluble sulfate salt of one isomer (often the 8-nitro isomer) will crystallize out first. The crystals are collected by filtration. The process of redissolving and recrystallizing is repeated to improve the purity of the separated isomer. The progress of the separation can be monitored by melting point determination.

Once pure 2-methyl-8-nitroquinoline is obtained, it would be converted to the final product via the same sequence as in Pathway A:

-

Step 4: Synthesis of 2-methyl-8-nitroquinolin-4-ol using the Conrad-Limpach or a similar synthesis, starting from 2-methyl-8-nitroaniline (which would first need to be synthesized by reduction of a dinitro precursor, making this route more convoluted). A more direct, albeit less historically common, method would be the oxidation of 2-methyl-8-nitroquinoline to its N-oxide, followed by rearrangement to the 4-hydroxy derivative.

-

Step 5: Chlorination of 2-methyl-8-nitroquinolin-4-ol with phosphorus oxychloride as described in Pathway A, Step 3.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described historical synthetic pathways.

Quantum Chemical Blueprint for 4-Chloro-2-methyl-8-nitroquinoline: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Chloro-2-methyl-8-nitroquinoline, a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for in-silico analysis to predict molecular behavior and guide experimental studies.

Introduction

Quantum chemical calculations are indispensable tools in modern drug discovery, providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For substituted quinolines, such as this compound, these computational methods can predict a range of parameters crucial for understanding their potential as therapeutic agents. This guide outlines the theoretical foundation, computational methodology, and expected outcomes of such an analysis.

While specific experimental and fully calculated data for this compound is not yet extensively published, this guide synthesizes established computational protocols for closely related quinoline derivatives to provide a robust framework for its study.[1][2][3][4][5] The methodologies described herein are based on Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[1][2][4]

Computational Methodology

A detailed protocol for the quantum chemical analysis of this compound is presented below. This methodology is derived from successful studies on similar quinoline structures.[3][4][5]

Molecular Structure Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is followed by a frequency calculation to ensure the optimized structure corresponds to a true energy minimum and to predict its vibrational spectra.

Table 1: Experimental and Computational Protocol for Geometry Optimization and Vibrational Analysis

| Parameter | Specification | Rationale |

| Software | Gaussian 09 or similar | Industry-standard for quantum chemical calculations.[3] |

| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost.[1][2] |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used hybrid functional known for its reliability in predicting molecular properties for a broad range of systems.[3][4] |

| Basis Set | 6-311++G(d,p) | A flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing subtle electronic effects.[3][4] |

| Solvation Model | Integral Equation Formalism Polarizable Continuum Model (IEFPCM) | To simulate the effect of a solvent environment (e.g., water, ethanol) on the molecular properties.[6] |

| Frequency Calculation | Performed at the same level of theory | To confirm the nature of the stationary point (minimum or transition state) and to obtain theoretical vibrational frequencies for comparison with experimental IR and Raman spectra. |

Electronic Properties Calculation

Following geometry optimization, a series of calculations are performed to determine the electronic properties of the molecule. These properties are critical for understanding its reactivity and potential interactions with biological targets.

Table 2: Protocol for Electronic Property Calculations

| Property | Description | Significance in Drug Discovery |

| HOMO-LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.[7] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.[4] |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insights into the charge distribution and helps identify reactive sites. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the delocalization of electron density between filled and unfilled orbitals. | Reveals information about intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[1][6] |

Predicted Molecular Properties of this compound

Based on the methodologies described, the following tables summarize the expected quantitative data for this compound. It is important to note that these are representative values and would need to be confirmed by actual calculations.

Optimized Geometrical Parameters (Representative)

Table 3: Predicted Bond Lengths and Angles

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| C2-C3 | ~1.37 | C2-N1-C9 | ~118.0 |

| C4-Cl | ~1.74 | C3-C4-C10 | ~120.5 |

| C8-N2 | ~1.47 | C7-C8-N2 | ~119.0 |

| N2-O1 | ~1.22 | O1-N2-O2 | ~124.0 |

Predicted Vibrational Frequencies (Representative)

Table 4: Selected Predicted Vibrational Modes and their Assignments

| Mode | Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | ~2950-2850 | Methyl C-H stretching |

| ν(C=N) | ~1620 | Quinoline ring C=N stretching |

| ν(NO₂) asymmetric | ~1550 | Asymmetric NO₂ stretching |

| ν(NO₂) symmetric | ~1350 | Symmetric NO₂ stretching |

| ν(C-Cl) | ~750 | C-Cl stretching |

Predicted Electronic Properties (Representative)

Table 5: Key Electronic Descriptors

| Property | Value | Unit |

| HOMO Energy | ~ -6.8 | eV |

| LUMO Energy | ~ -2.5 | eV |

| HOMO-LUMO Gap | ~ 4.3 | eV |

| Dipole Moment | ~ 5.2 | Debye |

Visualization of Computational Workflow and Molecular Properties

Visual representations are crucial for understanding the complex relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate the workflow and the interplay of calculated properties.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Celal Bayar University Journal of Science » Submission » Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline [dergipark.org.tr]

- 6. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Step-by-step synthesis protocol for 4-Chloro-2-methyl-8-nitroquinoline

Application Notes: Synthesis of 4-Chloro-2-methyl-8-nitroquinoline

Abstract

This document provides a detailed, two-step protocol for the synthesis of this compound, a substituted quinoline derivative of interest in medicinal chemistry and materials science. The synthesis commences with the Conrad-Limpach cyclization of 2-nitroaniline and ethyl acetoacetate to yield the intermediate 2-methyl-8-nitroquinolin-4-ol. This intermediate is subsequently chlorinated using phosphorus oxychloride to produce the final target compound. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Critical Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Hazardous Chemicals : This synthesis involves highly toxic, corrosive, and reactive chemicals.

-

2-Nitroaniline : Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure.

-

Phosphorus Oxychloride (POCl₃) : Highly corrosive and toxic. It causes severe skin burns and eye damage and is fatal if inhaled. It reacts violently with water, releasing toxic hydrogen chloride gas. This reagent must be handled with extreme caution in an anhydrous environment.

-

Quinoline Derivatives : Many substituted quinolines are irritants and may be toxic. The target compound, this compound, should be handled as a potentially toxic substance. It may cause skin, eye, and respiratory irritation.[1][2] Some quinoline derivatives may cause allergic skin reactions, serious eye damage, and have reproductive toxicity.

-

-

Emergency Procedures : Ensure an emergency eyewash station and safety shower are immediately accessible. A calcium gluconate gel should be on hand for potential hydrofluoric acid burns if working with reagents that could generate it, and an appropriate quenching solution for POCl₃ (e.g., a bucket of dry sand or sodium bicarbonate) should be readily available.

-

Waste Disposal : All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Overall Synthesis Pathway

The synthesis follows a two-step route starting from 2-nitroaniline.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-8-nitroquinolin-4-ol

This step involves the thermal cyclization of the intermediate formed from 2-nitroaniline and ethyl acetoacetate to yield the quinolone core.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2-Nitroaniline | 138.12 | 13.8 | 100 | 1.0 |

| Ethyl Acetoacetate | 130.14 | 14.3 | 110 | 1.1 |

| Diphenyl Ether | 170.21 | 200 mL | - | Solvent |

| Ethanol | 46.07 | - | - | Wash Solvent |

| Toluene | 92.14 | - | - | Wash Solvent |

Protocol

-

Intermediate Formation : In a 250 mL round-bottom flask, combine 13.8 g (100 mmol) of 2-nitroaniline and 14.3 g (110 mmol) of ethyl acetoacetate. Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

-

Initial Reaction : Heat the mixture at 140-150 °C for 1 hour with stirring. Water will be evolved during this condensation step.

-

Cyclization : In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat 200 mL of diphenyl ether to 250 °C.

-

Addition : Slowly and carefully add the hot reaction mixture from step 2 to the hot diphenyl ether over 20-30 minutes. Maintain the temperature at 250-255 °C.

-

Reaction Completion : Continue heating and stirring at this temperature for an additional 30 minutes. The product will begin to precipitate.

-

Cooling and Isolation : Allow the mixture to cool to room temperature. The product will precipitate as a solid.

-

Filtration : Collect the solid product by vacuum filtration.

-

Washing : Wash the collected solid sequentially with toluene and then ethanol to remove residual diphenyl ether and any unreacted starting materials.

-

Drying : Dry the resulting solid, 2-methyl-8-nitroquinolin-4-ol, in a vacuum oven at 80 °C to a constant weight. The product is typically a tan or brownish solid.

Step 2: Synthesis of this compound

This protocol details the chlorination of the 4-hydroxy group on the quinoline ring using phosphorus oxychloride. This is an anhydrous reaction and must be protected from moisture.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (g/mL) | Moles (mmol) | Equivalents |

| 2-Methyl-8-nitroquinolin-4-ol | 204.17 | 10.2 | 50 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 mL | 326 | ~6.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | - | Extraction |

| Saturated NaHCO₃ (aq) | 84.01 | - | - | Quench |

| Anhydrous Sodium Sulfate | 142.04 | - | - | Drying Agent |

Protocol

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.2 g (50 mmol) of 2-methyl-8-nitroquinolin-4-ol.

-

Reagent Addition : In a fume hood, carefully add 30 mL of phosphorus oxychloride (POCl₃) followed by 0.5 mL of N,N-Dimethylformamide (DMF).

-

Reflux : Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction should become a clear, dark solution.

-

Cooling : After 3 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Removal of Excess POCl₃ : Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).

-

Workup - Quenching : Slowly and cautiously pour the cooled, viscous residue onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution : This is a highly exothermic reaction that will release HCl gas. Perform this step in the back of the fume hood.

-

Neutralization : Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

-

Extraction : Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Filtration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal : Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Experimental Workflow Diagram

Caption: Workflow for the chlorination and workup of this compound.

References

Application Notes and Protocols: 4-Chloro-2-methyl-8-nitroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-8-nitroquinoline is a versatile heterocyclic building block extensively utilized in organic synthesis. Its unique structural features, including a reactive C4-chloro substituent activated by the electron-withdrawing nitro group and the quinoline core, make it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of complex organic molecules, with a particular focus on the synthesis of compounds with potential therapeutic applications, such as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of the chloro, methyl, and nitro groups on the quinoline ring system of the title compound allows for selective functionalization, providing access to novel derivatives with potential for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| CAS Number | 56983-07-4 | |

| Appearance | Pale yellow to yellow solid | |

| Melting Point | 145-148 °C | |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |

Applications in Organic Synthesis

This compound serves as a key intermediate in a variety of organic transformations, primarily leveraging the reactivity of the C4-chloro group. Key applications include:

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nitro group at the C8 position activates the C4-chloro group towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 4-substituted-2-methyl-8-nitroquinolines.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro substituent is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex biaryl and heteroaryl structures.

-

Synthesis of Bioactive Molecules: Derivatives of this compound have been investigated for their potential as therapeutic agents. Notably, the structurally similar 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a key intermediate in the synthesis of PI3K/mTOR inhibitors, suggesting that derivatives of the title compound could also target this critical cancer-related signaling pathway.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with Amines